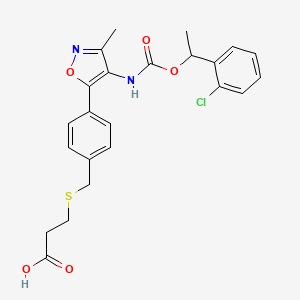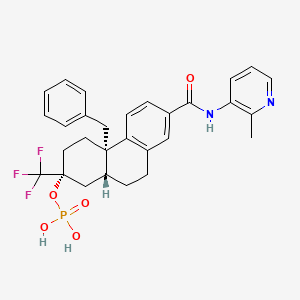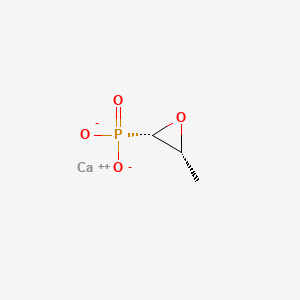
Ki16425
描述
Ki16425 是一种合成化合物,以其作为溶血磷脂酸受体拮抗剂的作用而闻名。溶血磷脂酸是一种小型磷脂,充当细胞外脂质介质,促进各种细胞过程,例如细胞增殖、存活、分化和迁移。 This compound 特别针对溶血磷脂酸受体,使其成为科学研究中的宝贵工具,特别是在癌症进展和免疫反应的研究中 .
科学研究应用
Ki16425 具有广泛的科学研究应用,包括:
作用机制
Ki16425 通过选择性抑制溶血磷脂酸受体,特别是溶血磷脂酸受体 1 和溶血磷脂酸受体 3 来发挥作用。通过与这些受体结合,this compound 阻止溶血磷脂酸激活下游信号通路,导致细胞过程(如增殖、存活和迁移)的抑制。 该化合物还通过下调 B 细胞淋巴瘤 2 的表达和上调 p53、Bax、裂解的 caspase-3 和细胞色素 c 的表达来诱导凋亡 .
生化分析
Biochemical Properties
Ki16425 interacts with LPA1, LPA2, and LPA3 receptors, with Ki values of 0.34 μM, 6.5 μM, and 0.93 μM, respectively . It inhibits the activation of p42/p44 mitogen-activated protein kinase (MAPK), a key player in cellular signaling .
Cellular Effects
This compound has been shown to inhibit LPA-mediated survival and metabolic activity of T lymphoma cells . It also impedes T cell lymphoma progression through apoptosis induction, glycolysis inhibition, and immunoactivation .
Molecular Mechanism
This compound exerts its effects at the molecular level by triggering apoptosis through down-regulating the expression of Bcl2 and up-regulating p53, Bax, cleaved caspase-3, and Cyt c expression . It also suppresses glycolytic activity with concomitantly decreased expression of GLUT3 and MCT1 .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to inhibit LPA-mediated survival and metabolic activity of T lymphoma cells
Dosage Effects in Animal Models
In animal models, this compound has been shown to have varying effects at different dosages. For example, in a study on experimental autoimmune encephalomyelitis, pre-inhibition with this compound deteriorated motor disability .
Metabolic Pathways
This compound is involved in the LPA signaling pathway, which plays a crucial role in various cellular processes
准备方法
合成路线和反应条件
Ki16425 是通过多步化学过程合成的。合成涉及 3-(4-[4-([1-(2-氯苯基)乙氧基]羰基氨基)-3-甲基-5-异恶唑基]苯甲基硫代)丙酸与各种试剂在受控条件下反应。 反应通常需要使用有机溶剂和催化剂来促进所需化合物的形成 .
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 该过程涉及通过重结晶或色谱等技术对最终产物进行纯化,以确保高纯度和高收率 .
化学反应分析
反应类型
Ki16425 会经历几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化产物。
还原: 可以进行还原反应来修饰 this compound 中存在的官能团。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)和各种有机溶剂。 反应条件通常涉及受控温度和 pH 值,以确保预期的结果 .
主要形成的产物
从 this compound 反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而取代反应可能会导致该化合物的修饰类似物 .
相似化合物的比较
Ki16425 在选择性抑制溶血磷脂酸受体 1 和溶血磷脂酸受体 3 方面是独一无二的。类似的化合物包括:
二辛基甘油焦磷酸: 溶血磷脂酸受体的另一种拮抗剂,但它优先抑制溶血磷脂酸受体 3 诱导的作用.
鞘氨醇 1-磷酸受体拮抗剂: 这些化合物靶向与溶血磷脂酸受体相关的受体,但具有不同的选择性和作用机制.
This compound 因其对溶血磷脂酸受体 1 和溶血磷脂酸受体 3 的特异性靶向而脱颖而出,使其成为研究这些受体在各种生物过程和疾病中的作用的宝贵工具 .
属性
IUPAC Name |
3-[[4-[4-[1-(2-chlorophenyl)ethoxycarbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-14-21(25-23(29)30-15(2)18-5-3-4-6-19(18)24)22(31-26-14)17-9-7-16(8-10-17)13-32-12-11-20(27)28/h3-10,15H,11-13H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFMNUXGDHTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)CSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438772 | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355025-24-0 | |
| Record name | 3-[[[4-[4-[[[1-(2-Chlorophenyl)ethoxy]carbonyl]amino]-3-methyl-5-isoxazolyl]phenyl]methyl]thio]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355025-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KI-16425 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355025240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ki16425 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KI-16425 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83W49JT69B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















